molecular formula C18H27ClN2O2 B13533514 rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride

rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride

Cat. No.: B13533514
M. Wt: 338.9 g/mol
InChI Key: TYOOMXVDGRXVJG-DWLWHUCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride is a synthetic compound with a complex molecular structure

Preparation Methods

The synthesis of rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the oxolane ring: This step involves the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the amino group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with carboxylic acid derivatives.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques like flow chemistry and microreactor systems .

Chemical Reactions Analysis

rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride can be compared with other similar compounds, such as:

    (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid: This compound is structurally related and has similar synthetic routes and applications.

    Lamivudine: A nucleoside analog with similar biological activities and therapeutic potential.

    Emtricitabine: Another nucleoside analog used as an antiviral agent.

Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

(2S,5R)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H26N2O2.ClH/c1-20(15-9-7-14(19)8-10-15)18(21)17-12-11-16(22-17)13-5-3-2-4-6-13;/h2-6,14-17H,7-12,19H2,1H3;1H/t14?,15?,16-,17+;/m1./s1

InChI Key

TYOOMXVDGRXVJG-DWLWHUCUSA-N

Isomeric SMILES

CN(C1CCC(CC1)N)C(=O)[C@@H]2CC[C@@H](O2)C3=CC=CC=C3.Cl

Canonical SMILES

CN(C1CCC(CC1)N)C(=O)C2CCC(O2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.